molecular formula C19H16N4O2S B2740457 N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1170484-62-4

N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2740457
CAS No.: 1170484-62-4
M. Wt: 364.42
InChI Key: JZNUXMXCOMJONN-UHFFFAOYSA-N
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Description

N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features both oxadiazole and benzothiazole moieties These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole and benzothiazole intermediates. One common method involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with aromatic aldehydes to form the oxadiazole ring . The benzothiazole moiety can be synthesized via the condensation of 2-aminothiophenol with carboxylic acids or their derivatives . The final step involves coupling these intermediates under suitable conditions, often using coupling agents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of such compounds generally follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is unique due to the combination of oxadiazole and benzothiazole moieties in a single molecule. This dual functionality enhances its potential as a versatile therapeutic agent with multiple biological activities .

Properties

IUPAC Name

N-[5-[(4-ethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-2-12-7-9-13(10-8-12)11-16-22-23-19(25-16)21-17(24)18-20-14-5-3-4-6-15(14)26-18/h3-10H,2,11H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNUXMXCOMJONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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